molecular formula C11H13NO2 B120802 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 149506-14-9

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B120802
CAS No.: 149506-14-9
M. Wt: 191.23 g/mol
InChI Key: FVJJWSHIWHZUEC-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 6th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of 2-nitronaphthalene to yield 2-amino-5,6,7,8-tetrahydronaphthalene, which is then carboxylated to form the desired product. The reaction conditions often involve the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 6-Amino-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: N-acyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives.

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the carboxylic acid group.

    2-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the carboxylic acid group.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the carboxylic acid group.

Uniqueness

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydronaphthalene ring. This dual functionality allows for a wider range of chemical reactions and interactions, making it a versatile compound in various research applications.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-2,5,10H,3-4,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJJWSHIWHZUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633350
Record name 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-14-9
Record name 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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